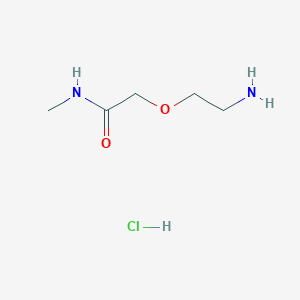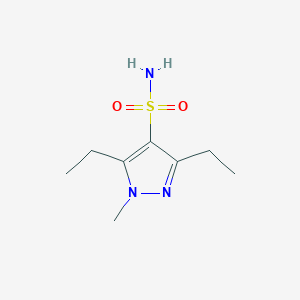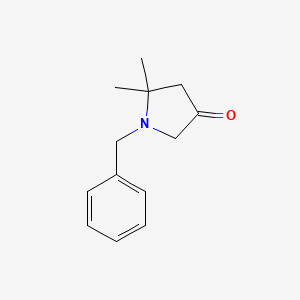
2-(2-aminoethoxy)-N-methylacetamide hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a synthetic reaction to produce [2- (2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives has been reported . This synthetic reaction does not require isolation and purification of intermediates .Aplicaciones Científicas De Investigación
Kinetics and Mechanism of Hydrolysis
N-methylacetamide derivatives have been studied to understand their hydrolysis kinetics and mechanisms in high-temperature water, revealing significant insights into the behavior of similar compounds in aqueous solutions. Such studies help in understanding the stability and reactivity of amide bonds under varying conditions, which is crucial for pharmaceutical and industrial applications (Duan, Dai, & Savage, 2010).
Synthesis of Alpha-ketoamides
Research on the efficient synthesis of alpha-ketoamides via acyl chlorides and alpha-isocyanoacetamides reactions opens new pathways for producing bioactive compounds. Such synthetic routes offer potential for developing novel therapeutic agents (Mossetti, Pirali, Tron, & Zhu, 2010).
Infrared Spectroscopy and Molecular Dynamics
Studies involving N-methylacetamide derivatives have contributed to the understanding of noncovalent bonds and molecular dynamics. These findings are applicable in designing drugs and understanding protein folding, as these compounds serve as models for peptide bonds in proteins (Adhikari & Scheiner, 2012).
Understanding Molecular Interactions
Investigations into the interactions between amide derivatives and S-containing molecules provide insights into the nature of peptide and protein interactions with other biomolecules. Such studies have implications for designing drugs with specific targeting mechanisms (Scheiner, 2012).
Synthesis and Characterization of Derivatives
The synthesis and characterization of N-methylacetamide derivatives, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, demonstrate the diverse potential of these compounds in developing new materials and drugs with specified properties (Zhong-cheng & Wan-yin, 2002).
Mecanismo De Acción
Target of Action
The primary target of 2-(2-aminoethoxy)-N-methylacetamide hydrochloride is the sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA2a) . These are crucial proteins involved in maintaining the electrochemical gradients across the cell membrane, which are essential for various cellular functions .
Mode of Action
2-(2-aminoethoxy)-N-methylacetamide hydrochloride acts as a positive inotropic agent . It mediates its action through the inhibition of Na+/K+ ATPase . The inhibition of Na+/K+ ATPase increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . Additionally, it stimulates the reuptake function of SERCA2a , which plays a crucial role in the regulation of intracellular calcium levels .
Biochemical Pathways
The action of 2-(2-aminoethoxy)-N-methylacetamide hydrochloride affects the calcium handling pathways within the cell . By inhibiting the Na+/K+ ATPase and stimulating SERCA2a, it alters the intracellular calcium dynamics, leading to increased cell contraction . It also enhances the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by SERCA2a .
Result of Action
The result of the action of 2-(2-aminoethoxy)-N-methylacetamide hydrochloride is an improvement in heart function . By altering intracellular calcium handling, it increases cell contraction and enhances the heart’s relaxation phase . This leads to improved systolic and diastolic heart function, making it a potential treatment for heart failure .
Propiedades
IUPAC Name |
2-(2-aminoethoxy)-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7-5(8)4-9-3-2-6;/h2-4,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPBSXXXIIJPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)
![Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B1448064.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)






![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)

![N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1448081.png)